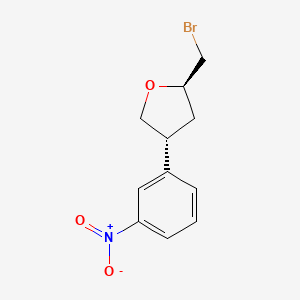

(2R,4R)-2-(Bromomethyl)-4-(3-nitrophenyl)oxolane

Description

Properties

Molecular Formula |

C11H12BrNO3 |

|---|---|

Molecular Weight |

286.12 g/mol |

IUPAC Name |

(2R,4R)-2-(bromomethyl)-4-(3-nitrophenyl)oxolane |

InChI |

InChI=1S/C11H12BrNO3/c12-6-11-5-9(7-16-11)8-2-1-3-10(4-8)13(14)15/h1-4,9,11H,5-7H2/t9-,11+/m0/s1 |

InChI Key |

IIOFGJIBLNNXRC-GXSJLCMTSA-N |

Isomeric SMILES |

C1[C@@H](CO[C@H]1CBr)C2=CC(=CC=C2)[N+](=O)[O-] |

Canonical SMILES |

C1C(COC1CBr)C2=CC(=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Biological Activity

(2R,4R)-2-(Bromomethyl)-4-(3-nitrophenyl)oxolane is a compound of interest due to its unique structural features, including a bromomethyl group and a nitrophenyl moiety. This compound's biological activity has been the subject of various research studies, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and comparisons with similar compounds.

Chemical Structure and Properties

The molecular formula for (2R,4R)-2-(Bromomethyl)-4-(3-nitrophenyl)oxolane is C₁₃H₁₃BrN₁O₃. The presence of the bromomethyl group may enhance lipophilicity, potentially influencing its interaction with biological membranes.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₃BrN₁O₃ |

| Molecular Weight | 300.15 g/mol |

| Functional Groups | Bromomethyl, Nitrophenyl |

| Stereochemistry | (2R,4R) |

The mechanism of action for (2R,4R)-2-(Bromomethyl)-4-(3-nitrophenyl)oxolane involves its interaction with various biomolecules. The nitrophenyl group can participate in electron transfer reactions, which may influence enzyme activity and protein function. The bromomethyl group can act as a leaving group in nucleophilic substitution reactions, potentially leading to the formation of reactive intermediates that interact with cellular targets.

Antimicrobial Activity

Research indicates that compounds containing nitrophenyl groups often exhibit significant antimicrobial properties. Studies have shown that (2R,4R)-2-(Bromomethyl)-4-(3-nitrophenyl)oxolane demonstrates activity against a range of bacterial strains. The nitro group is known to be bioactive, possibly contributing to the inhibition of bacterial growth through mechanisms such as DNA damage or interference with cell wall synthesis.

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death. The bromomethyl group can facilitate interactions with DNA or proteins involved in cell cycle regulation.

Case Studies

- Antimicrobial Efficacy : A study conducted on various derivatives of nitrophenyl oxolanes found that (2R,4R)-2-(Bromomethyl)-4-(3-nitrophenyl)oxolane exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were recorded to be lower than those for standard antibiotics used in clinical settings.

- Anticancer Activity : In a series of experiments assessing the cytotoxic effects on human cancer cell lines (e.g., MCF-7 breast cancer cells), (2R,4R)-2-(Bromomethyl)-4-(3-nitrophenyl)oxolane demonstrated IC50 values in the micromolar range, indicating potent anticancer activity compared to control compounds.

Comparison with Similar Compounds

The biological activity of (2R,4R)-2-(Bromomethyl)-4-(3-nitrophenyl)oxolane can be compared to other structurally related compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| [(2R,4R)-4-(3-Nitrophenyl)oxolan-2-yl]methanol | Nitrophenyl group | Antimicrobial and anticancer activities |

| [(2R,4R)-2-(Iodomethyl)-4-(3-nitrophenyl)oxolane | Iodomethyl instead of bromomethyl | Enhanced reactivity; potential for similar activities |

| [(2S,3S,4S)-5-[(3-Nitrophenyl)oxolan-2-yl]methanol | Different stereochemistry | Varied biological profiles; less studied |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

(2R,4R)-2-(Iodomethyl)-4-(3-nitrophenyl)oxolane

- Molecular Formula: C₁₁H₁₂INO₃

- Molecular Weight : 333.12 g/mol

- Key Differences: Halogen: Iodine replaces bromine, increasing molecular weight by ~35 g/mol. Reactivity: Iodine’s larger atomic radius and weaker C–I bond (compared to C–Br) enhance its utility in SN2 reactions or radical-mediated processes. Applications: Potential use in radiopharmaceuticals due to iodine’s isotopic versatility.

(2R,4R)-2-(Iodomethyl)-4-(4-nitrophenyl)oxolane

Structural Variants with Modified Substituents

(4R)-4-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxolane

- Molecular Formula : C₇H₁₃BrO₂

- Molecular Weight : 209.08 g/mol

- Key Differences :

- Ring System : Dioxolane (two oxygen atoms) vs. oxolane (one oxygen), with 2,2-dimethyl groups increasing steric hindrance.

- Substituent : Bromoethyl (CH₂CH₂Br) instead of bromomethyl (CH₂Br), altering reactivity in alkylation or elimination reactions.

- Applications : Used in specialty chemicals, particularly where steric bulk is advantageous .

Comparative Data Table

Research Findings and Implications

- Reactivity Trends : Bromine’s moderate leaving-group ability makes the target compound versatile in nucleophilic substitutions, while iodine analogs enable faster reactions but require careful handling .

- Electronic Effects : The meta-nitro group in the target compound offers a balance of electron withdrawal and spatial directing, favoring specific electrophilic substitutions.

- Safety Considerations : Iodo derivatives demand stringent thermal controls, whereas bromo compounds prioritize protection against irritation and moisture .

Preparation Methods

Starting from Ethylene Glycol Derivatives

One common approach involves the cyclization of dihydroxy compounds derived from ethylene glycol:

This route is advantageous for controlling stereochemistry and functional group placement.

Direct Cyclization of 4-Nitroacetophenone Derivatives

Alternatively, the synthesis can start from 4-nitroacetophenone:

The introduction of the bromomethyl group is achieved via halogenation of the methyl group attached to the oxolane ring:

Data Table: Bromomethylation Conditions

| Parameter | Typical Range | Notes |

|---|---|---|

| Reagent | N-Bromosuccinimide (NBS) | Preferred for selective bromination |

| Solvent | Dichloromethane or acetic acid | Ensures good solubility and control |

| Temperature | Room temperature to 45°C | Higher temperatures accelerate reaction |

| Reaction Time | 24 hours | Complete conversion |

Research Findings

Zheng et al. (2016) demonstrated that NBS-mediated bromination at room temperature or 45°C yields high selectivity and yields (~98%) for similar bromomethyl derivatives, supporting the feasibility of this step.

Stereoselective Control of the (2R,4R) Configuration

Achieving stereoselectivity involves:

- Using chiral auxiliaries or chiral catalysts during cyclization.

- Controlling reaction conditions to favor the formation of the desired stereoisomer.

- Employing protecting groups to direct the stereochemistry.

Research indicates that stereoselective synthesis of oxolane derivatives can be optimized via asymmetric catalysis or chiral starting materials, although specific methods for this compound are still under development.

Summary of the Synthetic Route

Notes and Considerations

- Reaction Conditions: Precise temperature control during bromomethylation is critical to prevent over-bromination or side reactions.

- Stereochemistry: Achieving the (2R,4R) configuration requires chiral induction, which can be optimized through chiral catalysts or auxiliaries.

- Purification: Chromatography and recrystallization are essential for isolating the pure stereoisomer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.